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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid
therapeutics, most notably demonstrated by the success of mMRNA-based COVID-19 vaccines.
The ability to direct these nanoparticles to specific organs beyond the liver is a critical next step
in expanding their therapeutic potential. The spleen, a major secondary lymphoid organ, is a
prime target for immunotherapies, vaccine development, and treatments for hematological
disorders. The novel ionizable lipid, 12T-O14, has been identified as a key component in
redirecting liver-tropic LNPs to the spleen. This document provides detailed application notes
and protocols for the formulation, characterization, and in vivo evaluation of spleen-targeting
LNPs incorporating 12T-O14.

Principle of Spleen-Targeting with 12T-O14

Standard LNP formulations often exhibit a strong tropism for the liver due to their interaction
with apolipoprotein E (ApoE) in the bloodstream. The incorporation of specific lipids, such as
the permanently cationic lipid 12T-O14, can alter the surface properties and protein corona of
the LNPs. This modification is believed to facilitate interactions with specific cell types within
the spleen, such as T cells, B cells, and antigen-presenting cells (APCs), leading to enhanced
uptake in this organ.[1][2] The ratio of total lipids to mMRNA has been shown to be a critical
parameter in modulating this organ-specific targeting, with lower ratios favoring spleen delivery.

[3]
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Quantitative Data Summary

The following tables summarize the key quantitative parameters of spleen-targeting LNPs.
These values are compiled from various studies and represent typical characteristics.

Table 1: Physicochemical Properties of Spleen-Targeting LNPs

LNP Particle Size Polydispersity = Zeta Potential Encapsulation
Formulation (nm) Index (PDI) (mV) Efficiency (%)

Spleen-Targeting

LNP (with ~150 <0.2 ~-10 > 85%
anionic lipid)
Mcs/i2T-014 Not licitl Not licitl Not licitl 85% (Typical
ot explici ot explici ot explici > ) ica
LNP (10:1 plicitly plicitly plicitly yp
o stated stated stated for LNPs)
lipid:mRNA)
20%PA LNP . . .
~100-200 <0.2 Slightly negative High

(spleen-targeted)

Note: Data is aggregated from multiple sources. Specific values can vary based on the precise
formulation and manufacturing process.[4][5][6][7]

Table 2: In Vivo Biodistribution and Efficacy

Relative Spleen

. Administration Primary Target .
LNP Formulation Expression (vs.
Route Organ(s) .
Liver)
Optimized DODAP- )
Intravenous Spleen 41-fold higher
LNP (0.8 mg/kg)
MC3/12T-014 LNP Significantly higher
o Intravenous Spleen ) ) )
(10:1 lipid:mRNA) than liver at this ratio
Pronounced spleen
20%PA LNP Intravenous Spleen targeting observed in

imaging
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Note: Expression levels are often measured using reporter genes like luciferase and can be
influenced by the dose and time of measurement.[3][4][5]

Experimental Protocols

Protocol 1: Formulation of Spleen-Targeting LNPs with
12T-014

This protocol describes the formulation of spleen-targeting LNPs using a microfluidic mixing
method.

Materials:

lonizable lipid (e.g., DLin-MC3-DMA)

e 12T7-014

e Helper lipid (e.g., DOPE or DSPC)

e Cholesterol

« PEG-lipid (e.g., DMG-PEG2000)

 MRNA encoding the protein of interest

o Ethanol (anhydrous)

 Citrate buffer (10 mM, pH 4.0)

e Phosphate-buffered saline (PBS), pH 7.4

» Microfluidic mixing device (e.g., NanoAssemblr®)

¢ Dialysis cassette (10 kDa MWCO)

Procedure:

o Prepare Lipid Stock Solution: Dissolve the ionizable lipid, 12T-O14, helper lipid, cholesterol,
and PEG-lipid in ethanol at the desired molar ratio. A common starting point for spleen
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targeting is a four-component LNP with the addition of a SORT molecule like 12T-014.[8]
The final total lipid concentration in ethanol should be between 10-25 mM.

o Prepare mRNA Solution: Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired
concentration.

o Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's
instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer
solution into another. c. Set the flow rate ratio (aqueous:ethanolic) to 3:1. d. Initiate mixing.
The rapid mixing of the two phases will lead to the self-assembly of LNPs.

o Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against PBS
(pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and non-
encapsulated mRNA.

o Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a
centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 pm
syringe filter.

o Characterization: Proceed to Protocol 2 for the characterization of the formulated LNPs.

Protocol 2: Characterization of Spleen-Targeting LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

e Dilute a small aliquot of the LNP solution in PBS.

» Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement:

» Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

o Measure the surface charge using a Zetasizer.

3. mRNA Encapsulation Efficiency:

e Use a nucleic acid quantification assay (e.g., RiboGreen assay).
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» Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,
1% Triton X-100).

e The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA
fluorescence) / Total RNA fluorescence) x 100%

Protocol 3: In Vivo Administration and Biodistribution
Analysis

Animal Model:

e BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. All animal procedures must
be approved by the institutional animal care and use committee.

Administration:
¢ Dilute the LNP-mRNA formulation in sterile PBS to the desired final concentration.

e Administer the formulation to mice via intravenous (IV) injection into the tail vein. A typical
dose is 0.1-1.0 mg of mMRNA per kg of body weight.[9]

Biodistribution Analysis (using Luciferase Reporter Gene):

At a predetermined time point post-injection (e.g., 4, 6, or 24 hours), administer D-luciferin
(150 mg/kg) to the mice via intraperitoneal injection.[3]

o After 10-15 minutes, anesthetize the mice and perform in vivo imaging using an In Vivo
Imaging System (IVIS).

» Following in vivo imaging, euthanize the mice and harvest the spleen, liver, lungs, heart, and
kidneys.

o Perform ex vivo imaging of the harvested organs to quantify the bioluminescence signal in
each organ.

 Homogenize the organs and perform a luciferase assay on the tissue lysates for a more
quantitative measurement of protein expression.
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Caption: Experimental workflow for spleen-targeting LNP formulation and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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